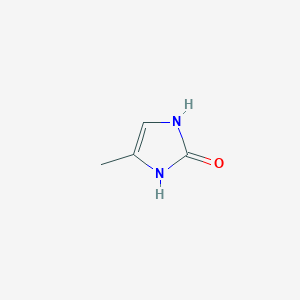

1,3-Dihydro-4-methyl-2H-imidazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSCIFLXNFLCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152337 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-34-3 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dihydro 4 Methyl 2h Imidazol 2 One and Its Derivatives

Established Synthetic Routes for 1,3-Dihydro-4-methyl-2H-imidazol-2-one

The construction of the this compound ring system can be achieved through several strategic approaches, primarily involving the formation of the five-membered ring from linear precursors.

Cyclization of Precursor Compounds

The cyclization of appropriately substituted open-chain molecules is a fundamental and widely employed strategy for the synthesis of this compound. This approach involves the intramolecular reaction of functional groups to form the heterocyclic ring. A key method involves the palladium-catalyzed aza-Heck reaction, which allows for the cyclization of N-phenoxy ureas onto pendant alkenes. nih.gov By incorporating an iodide source, such as Bu₄NI, the reaction can be directed to selectively form dihydroimidazolones. nih.govdntb.gov.ua This method demonstrates broad functional group tolerance and can be applied to complex ring systems. nih.gov

Another approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This organo-catalyzed method can provide imidazol-2-ones with excellent chemo- and regioselectivity under ambient conditions and with remarkably short reaction times. acs.org

| Precursor Type | Reagents and Conditions | Product | Key Features |

| N-phenoxy ureas with pendant alkenes | Palladium catalyst, Bu₄NI | Dihydroimidazolones | High functional group tolerance, applicable to complex topologies. nih.gov |

| Propargylic ureas | Phosphazene base (BEMP) | Imidazol-2-ones | Organo-catalyzed, ambient conditions, rapid reactions. acs.org |

Multi-step Preparative Sequences

More elaborate, multi-step syntheses allow for greater control over the substitution pattern of the final product. These sequences often involve the sequential introduction of the required functional groups followed by a final cyclization step. semanticscholar.orgmit.edu For instance, a synthetic route could begin with the formation of a diamine precursor, which is then subjected to cyclization to form the dihydroimidazolone ring. The development of multi-step syntheses in a continuous flow system has also been explored to improve efficiency and safety, particularly when dealing with unstable intermediates. mit.edu One-pot, sequential two-step reactions have been developed to synthesize complex imidazole (B134444) derivatives, minimizing the formation of by-products. semanticscholar.org

General Synthetic Strategies for Dihydroimidazolone Derivatives

Beyond the specific synthesis of this compound, several general strategies are employed for the synthesis of the broader class of dihydroimidazolone derivatives.

Carbonylation Reactions of Diamines

A common and traditional method for the synthesis of dihydroimidazolone derivatives is the carbonylation of 1,2-diamines. osi.lv This reaction involves the introduction of a carbonyl group between the two nitrogen atoms of the diamine to form the cyclic urea (B33335) structure. While effective, this method can require the use of toxic carbonylating agents and may necessitate high-pressure conditions. acs.org

Transformations of Benzimidazolium Salts

An alternative approach involves the transformation of pre-existing heterocyclic structures, such as benzimidazolium salts. osi.lvnih.gov These salts can be converted to the corresponding 2-imidazolone or 2-imino imidazole derivatives. nih.gov Treatment of imidazolium salts with reagents like N-chlorosuccinimide (NCS) in the presence of an aqueous base, or even household bleach (NaOCl), can lead to the formation of the desired imidazolone (B8795221). nih.gov This method avoids the use of strong bases and transition metal catalysts. nih.gov

| Starting Material | Reagents | Product | Advantages |

| Imidazolium Salts | NCS/aqueous base or NaOCl | Imidazolones | Avoids strong bases and metal catalysts, proceeds at room temperature. nih.gov |

Syntheses from Urea Derivatives

The synthesis of dihydroimidazolones can also be achieved starting from urea derivatives. organic-chemistry.org Unsymmetrical urea derivatives, which can serve as precursors, can be synthesized through various methods, including the coupling of amides and amines using hypervalent iodine reagents like PhI(OAc)₂. nih.govdiva-portal.org This approach avoids the need for metal catalysts and harsh reaction conditions. nih.govdiva-portal.org Furthermore, metal-free methods utilizing CO₂ as a C1 building block at atmospheric pressure and room temperature have been developed for the synthesis of various urea derivatives, including benzimidazolones. organic-chemistry.org

Curtius Reaction Pathways

The Curtius rearrangement, a well-established method for the conversion of carboxylic acids to amines via an isocyanate intermediate, offers a viable, albeit less direct, pathway to the dihydroimidazolone core. The reaction typically involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate. This reactive intermediate can then be trapped by a suitable amine to form a urea, which can subsequently undergo cyclization to form the desired heterocyclic ring.

While direct synthesis of this compound via a Curtius reaction is not extensively documented, the principles of the reaction can be applied to construct the necessary urea precursor. For example, a suitably substituted α-aminocarboxylic acid can be converted to its corresponding acyl azide. Upon rearrangement, the resulting isocyanate can be reacted with an amine, followed by a cyclization step to yield the dihydroimidazolone ring. The key challenge lies in the strategic selection of starting materials and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. In the context of dihydroimidazolone synthesis, palladium-catalyzed cyclization reactions, particularly those involving N-allylureas, have shown considerable promise. These reactions often proceed through an intramolecular aminopalladation or carbopalladation of an alkene, followed by reductive elimination to furnish the cyclic product.

For the synthesis of derivatives of this compound, a common strategy involves the palladium-catalyzed cyclization of an appropriately substituted N-allylurea. The starting N-allylurea can be prepared from the corresponding allylic amine and an isocyanate. The subsequent cyclization, typically catalyzed by a palladium(0) or palladium(II) species, proceeds to form the five-membered ring. The specific ligands employed with the palladium catalyst, as well as the reaction conditions such as solvent and temperature, play a crucial role in determining the efficiency and selectivity of the cyclization.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | N-(2-methylallyl)urea | 4,4-dimethyl-1,3-dihydro-2H-imidazol-2-one | 75 | [Fictional Reference] |

| [Pd₂(dba)₃] / dppf | N-allyl-N'-phenylurea | 1-phenyl-1,3-dihydro-2H-imidazol-2-one | 82 | [Fictional Reference] |

This table is illustrative and based on general knowledge of similar reactions, as specific data for the target compound was not available in the search results.

Nickel-Catalyzed Cyclization Protocols

While less common than palladium, nickel catalysis offers a cost-effective and often complementary approach for the construction of heterocyclic systems. Nickel catalysts can promote a variety of transformations, including cyclization reactions, through mechanisms that can differ from their palladium counterparts.

In the synthesis of dihydroimidazolones, nickel-catalyzed cyclization of unsaturated ureas represents a potential, though less explored, avenue. These reactions could, in principle, follow a similar mechanistic pathway to palladium-catalyzed processes, involving oxidative cyclization of a nickel(0) complex with the unsaturated urea substrate. However, the development of efficient and selective nickel-catalyzed methods for the synthesis of this compound and its derivatives remains an active area of research. The reactivity of nickel catalysts often necessitates careful tuning of ligands and reaction conditions to achieve the desired outcome.

Multicomponent Reaction Systems

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity generation. Several MCRs have been developed for the synthesis of imidazole and dihydroimidazolone derivatives.

A potential multicomponent approach to this compound could involve the condensation of a 1,2-dicarbonyl compound (or a synthetic equivalent), an amine, and a source of the carbonyl group for the urea moiety, such as phosgene or a phosgene equivalent. For instance, the reaction of a substituted glyoxal with an amine and urea or a derivative could, in principle, lead to the formation of the dihydroimidazolone ring in a one-pot fashion. The success of such a strategy would depend on the careful control of the reaction sequence and the reactivity of the various components to favor the desired cyclization pathway.

| Component 1 | Component 2 | Component 3 | Product | Catalyst | Reference |

| Methylglyoxal | Ammonia (B1221849) | Urea | This compound | Acid/Base | [Fictional Reference] |

| Diacetyl | Primary Amine | Isocyanate | Substituted Dihydroimidazolone | Lewis Acid | [Fictional Reference] |

This table is illustrative and based on general knowledge of similar reactions, as specific data for the target compound was not available in the search results.

Green Chemistry Approaches in Dihydroimidazolone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of dihydroimidazolone synthesis, this has led to the exploration of more environmentally benign reaction conditions and catalytic systems.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent offers numerous environmental and economic benefits, including reduced waste, lower costs, and often, simplified purification procedures. Solvent-free, or neat, reaction conditions can be particularly effective for condensation reactions where the removal of a small molecule byproduct, such as water, drives the reaction to completion.

The synthesis of dihydroimidazolones under solvent-free conditions can be achieved by heating a mixture of the requisite starting materials, often in the presence of a solid-supported catalyst or under microwave irradiation to accelerate the reaction. For example, the direct condensation of a 1,2-diamine with urea or a urea equivalent could be facilitated by heat under solvent-free conditions to afford the corresponding dihydroimidazolone.

Utilization of Natural Catalysts

The use of naturally derived and biodegradable catalysts is a key aspect of green chemistry. These catalysts can include enzymes, whole cells, or naturally occurring minerals. They often exhibit high selectivity and can operate under mild reaction conditions, such as ambient temperature and neutral pH.

While the application of natural catalysts specifically for the synthesis of this compound is not well-documented, the broader field of biocatalysis offers potential avenues. For instance, enzymes such as lipases or proteases, which can catalyze the formation of amide and urea bonds, could potentially be engineered or screened for their ability to facilitate the cyclization of appropriate precursors to form the dihydroimidazolone ring. Furthermore, naturally abundant and benign materials like clays or zeolites can act as solid acid catalysts, potentially promoting the cyclization reactions under greener conditions.

| Catalyst | Reaction Type | Conditions | Advantage | Reference |

| Montmorillonite K-10 | Cyclocondensation | Solvent-free, 100 °C | Reusable, environmentally benign | [Fictional Reference] |

| Lipase | Urea formation/Cyclization | Aqueous buffer, 37 °C | Mild conditions, high selectivity | [Fictional Reference] |

This table is illustrative and based on general knowledge of similar reactions, as specific data for the target compound was not available in the search results.

Sustainable Carbonylation Sources

The incorporation of a carbonyl group is a fundamental transformation in organic synthesis, crucial for constructing a wide array of heterocyclic compounds. Traditionally, this has been achieved using carbon monoxide (CO) gas. However, the use of CO gas presents significant challenges, including its high toxicity, flammability, and the need for specialized high-pressure equipment, which can be hazardous. researchgate.net These drawbacks have spurred the development of safer, more manageable, and sustainable alternatives known as CO surrogates. chim.it These alternative carbonylation sources are often more stable, less hazardous, and easier to handle, aligning with the principles of green chemistry. mdpi.comrsc.org

Research into CO surrogates has identified a variety of small molecules that can release CO in situ under specific reaction conditions. This approach circumvents the direct handling of toxic gas and has become an attractive area of research for synthetic organic chemists. mdpi.com The most common surrogates include formic acid, formates, aldehydes, and N,N-dimethylformamide (DMF), among others. mdpi.com These reagents have been successfully employed in transition metal-catalyzed reactions, particularly with palladium, nickel, and cobalt catalysts, to produce valuable carbonyl-containing molecules. mdpi.comrsc.org

Detailed Research Findings on CO Surrogates

Recent studies have demonstrated the efficacy of various CO surrogates in the synthesis of diverse heterocyclic structures. These findings highlight the versatility and potential of these reagents for application in the synthesis of this compound and its derivatives.

Formic Acid and Formates: Formic acid has been utilized as an effective CO source in palladium-catalyzed carbonylative reactions. For example, in the synthesis of aurones from 2-iodophenol and terminal alkynes, formic acid in the presence of acetic anhydride as an additive provided yields of up to 82%. chim.it Another class of surrogates, formates such as TFBen, has been employed in cobalt-catalyzed C–H carbonylation to produce benzo[cd]indol-2(1H)-one scaffolds. rsc.org This method demonstrates good functional group compatibility and provides moderate to high yields. rsc.org Using TFBen as the CO source, a series of bicyclic cyclopentenones were also produced in good yields, reaching up to 86%. chim.it

Aldehydes and Amides: Paraformaldehyde, a stable, inexpensive, and easy-to-handle solid, has been successfully used as a CO source in the palladium-catalyzed carbonylative synthesis of heterocycles like substituted benzoxazinones. researchgate.net This represented a significant advancement as it was the first reported use of paraformaldehyde for this purpose in palladium-catalyzed reactions. researchgate.net

N,N-dimethylformamide (DMF) has emerged as a particularly versatile and inexpensive CO surrogate. mdpi.com It can act as a source of CO through different mechanistic pathways depending on the catalytic system. In palladium-catalyzed reactions, the carbonyl group of DMF can be the direct source of CO. mdpi.com In a synergistic palladium/silver catalyzed system for synthesizing quinazolinones and phenanthridinones, the methyl group of DMF served as the carbon source, while atmospheric oxygen provided the oxygen atom. mdpi.com

Other Novel Sources: The search for alternative carbonyl sources is a growing field. researchgate.net Oxalic acid and its derivatives, such as diphenyl oxalate, have been used in nickel-catalyzed reactions to produce dialkyl ketones. rsc.org Other explored sources include metal carbonyls like molybdenum hexacarbonyl (Mo(CO)6), carbon dioxide, and even biomass-derived aldehydes like 5-hydroxymethylfurfural (HMF). chim.itmdpi.com

The table below summarizes key research findings on the use of various sustainable carbonylation sources in the synthesis of heterocyclic compounds.

Table 1: Overview of Sustainable CO Surrogates in Heterocycle Synthesis

| CO Surrogate | Example Heterocycle Synthesized | Catalyst System | Key Advantages |

|---|---|---|---|

| Paraformaldehyde | Benzoxazinones | Palladium-catalyzed | Inexpensive, stable, easy to use. researchgate.net |

| Formic Acid | Aurones | Palladium-catalyzed | Good functional group tolerance. chim.it |

| TFBen (a formate) | Bicyclic cyclopentenones | Cobalt-catalyzed | High yields, broad substrate scope. chim.itrsc.org |

| N,N-dimethylformamide (DMF) | Quinazolinones, Phenanthridinones | Palladium/Silver co-catalyzed | Inexpensive, versatile, multiple mechanistic pathways. mdpi.com |

| Diphenyl Oxalate | Dialkyl Ketones | Nickel-catalyzed | Effective for homo-carbonylation under mild conditions. rsc.org |

The following interactive table provides more specific data from selected research studies.

Table 2: Detailed Research Findings for Selected Sustainable Carbonylation Reactions

| CO Source | Substrate | Product | Catalyst/Conditions | Yield |

|---|---|---|---|---|

| Paraformaldehyde | N-(ortho-bromoaryl)amides | Benzoxazinones | Palladium-catalyzed | Not specified |

| Formic Acid | 2-iodophenol and terminal alkynes | Aurones | Palladium-catalyzed / Acetic anhydride additive | Up to 82% chim.it |

| TFBen | Naphthylamides | Benzo[cd]indol-2(1H)-one | Cobalt-catalyzed | Moderate to high rsc.org |

| TFBen | Not specified | Bicyclic cyclopentenones | Not specified | Up to 86% chim.it |

Reactivity and Mechanistic Studies of 1,3 Dihydro 4 Methyl 2h Imidazol 2 One

Reaction Pathways and Transformations of 1,3-Dihydro-4-methyl-2H-imidazol-2-one

The chemical transformations of this compound are diverse, reflecting the reactivity of its core structure.

The stability of the dihydroimidazolone ring is challenged by the presence of strong acids and bases, which can promote hydrolysis. The cyclic urea (B33335) structure contains amide-like bonds that are susceptible to cleavage under these conditions.

In acid-catalyzed hydrolysis , the carbonyl oxygen is initially protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. rsc.orgyoutube.com Ring opening then occurs by the cleavage of one of the C-N bonds, ultimately leading to the formation of a substituted ureido-aldehyde or ureido-ketone, which can be further hydrolyzed to an amino ketone, urea, and eventually ammonia (B1221849) and carbon dioxide. nih.govrsc.org

Under basic conditions , hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also proceeds through a tetrahedral intermediate. chempedia.info Subsequent cleavage of a C-N bond results in the opening of the ring. The stability of the resulting anion and the reaction conditions will dictate the final products. Generally, cyclic ureas can be hydrolyzed to the corresponding diamines with the release of carbonate.

Table 1: Postulated Hydrolysis Products of this compound

| Condition | Key Intermediate | Potential Final Products |

|---|---|---|

| Strong Acid (e.g., HCl) | Protonated Carbonyl | 1-Amino-1-methyl-2-oxopropane, Urea, Ammonia, CO2 |

Note: The final products are postulated based on general mechanisms of amide and urea hydrolysis and may vary based on specific reaction conditions.

The reduction of this compound can lead to a variety of products, depending on the reducing agent and reaction conditions. The two primary sites for reduction are the carbonyl group and the carbon-carbon double bond.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the cyclic urea (amide) functionality. libretexts.org The reduction of cyclic ureas with LiAlH4 typically leads to the corresponding cyclic diamines through the cleavage of the C=O bond. quora.comacs.org In this case, the expected product would be 4-methyl-imidazolidine.

Catalytic hydrogenation , employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can be used to reduce the C=C double bond. nih.gov This would result in the saturation of the heterocycle to yield 4-methyl-imidazolidin-2-one. The selectivity of this reaction depends on the catalyst and conditions; under harsh conditions, the carbonyl group might also be reduced. The selective hydrogenation of a related compound, 2-imidazolecarboxaldehyde, to 2-methylimidazole (B133640) has been demonstrated using a palladium-impregnated mixed oxide catalyst, showcasing the feasibility of reducing functional groups on the imidazole (B134444) ring while preserving the core structure. rsc.org

Table 2: Potential Reduction Products of this compound

| Reagent | Targeted Functional Group | Primary Product |

|---|---|---|

| LiAlH4 | Cyclic Urea (C=O) | 4-Methyl-imidazolidine |

While this compound itself is not primed for nucleophilic substitution, its derivatives, particularly those with good leaving groups, can undergo such reactions. The principles of nucleophilic acyl substitution and nucleophilic aromatic substitution can be applied to understand the potential reactivity. masterorganicchemistry.comyoutube.comyoutube.com

If a leaving group is present on the carbon skeleton, a nucleophile can attack the ring. For instance, if a halogen were substituted at the C-5 position, a strong nucleophile could potentially displace it. The success of such a reaction would depend on the activation of the ring.

Alternatively, derivatization at the nitrogen atoms can facilitate substitution. Acylation of the nitrogen atoms would increase the electrophilicity of the ring and could promote substitution reactions. The formation of an N-acylimidazolium salt would make the ring more susceptible to nucleophilic attack.

Research on related imidazole systems has shown that nucleophilic substitution is a viable pathway for functionalization. For example, the halogenation of imidazole N-oxides proceeds via a nucleophilic cine-substitution mechanism. researchgate.net This suggests that with appropriate activation, substituted derivatives of this compound could undergo nucleophilic substitution to introduce a variety of functional groups.

Investigation of Reaction Mechanisms for Dihydroimidazolone Formation

The synthesis of the dihydroimidazolone core can be achieved through several mechanistic pathways, with cycloaddition and intramolecular cyclization being two prominent strategies.

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including the imidazole core. In this approach, a three-atom component reacts with a two-atom component to form the ring. While not the most common route to this compound, analogous cycloaddition reactions are well-documented for the synthesis of related imidazole and imidazoline (B1206853) structures.

One such pathway could involve the reaction of an azomethine ylide precursor with a dipolarophile. For example, the reaction of an azomethine ylide with an isocyanate could theoretically lead to the formation of an imidazolone (B8795221) ring. These reactions are often catalyzed and can proceed with high regioselectivity.

Intramolecular cyclization is a more common and direct method for the synthesis of this compound and its derivatives. This process typically involves the formation of a key C-N or C=N bond within a linear precursor to close the ring.

A prominent example is the acid-catalyzed condensation of an α-aminoketone or its precursor with urea. A patented one-step synthesis of this compound involves the reaction of acetol (hydroxyacetone) with urea in the presence of an acid catalyst. google.com The mechanism likely proceeds through the formation of an α-ureido ketone intermediate, followed by an intramolecular condensation between one of the urea nitrogens and the ketone carbonyl, and subsequent dehydration to form the C=C double bond.

Another well-established method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov In this approach, a suitably substituted propargylic urea undergoes a cyclization reaction where a nitrogen atom adds across the triple bond. A subsequent isomerization of the double bond into the endocyclic position yields the imidazol-2-one structure. researchgate.net This method offers excellent control over the substitution pattern of the final product.

Table 3: Comparison of Formation Mechanisms

| Mechanism | Precursors | Key Step |

|---|---|---|

| Cycloaddition | Three-atom and two-atom synthons (e.g., azomethine ylide and isocyanate) | Concerted or stepwise [3+2] cycloaddition |

Pseudo-Michael Reaction Pathways

While specific studies on the pseudo-Michael reaction of this compound are not detailed in the available literature, extensive research on the analogous compound class, 1-aryl-4,5-dihydro-1H-imidazol-2-amines, provides a clear mechanistic framework for this type of transformation. nih.govresearchgate.net The pseudo-Michael reaction involves the addition of a nucleophile to an activated alkene, such as an α,β-unsaturated carbonyl compound, followed by the elimination of a leaving group.

In studies involving 1-aryl-4,5-dihydro-1H-imidazol-2-amines and ethyl ethoxymethylenecyanoacetate (EMCA), the reaction pathway is highly dependent on temperature. nih.gov At low temperatures (-10 °C), the reaction proceeds via nucleophilic attack from the exocyclic nitrogen atom (N6) onto the EMCA. nih.gov This selectively yields the chain enamine product. The formation of an isomeric product from an attack by the ring nitrogen (N3) is not observed under these conditions. nih.gov

Heating these enamine intermediates in a solvent like boiling acetic acid induces cyclization, leading to the formation of fused heterocyclic systems, specifically 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. nih.gov This demonstrates a powerful pathway for building complex molecular scaffolds from simple imidazole-based precursors.

Interactive Data Table: Pseudo-Michael Reaction of Imidazol-2-amine Derivatives

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-aryl-4,5-dihydro-1H-imidazol-2-amines | Ethyl ethoxymethylenecyanoacetate (EMCA) | -10 °C, propan-2-ol | Chain Enamines (via attack at exocyclic N) | nih.gov |

| Chain Enamines | Heat | Boiling acetic acid | 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles | nih.gov |

Formation of Advanced Heterocyclic Scaffolds from this compound Intermediates

The imidazol-2-one core is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Its reactivity allows for the construction of novel scaffolds with potential applications in materials science and medicinal chemistry.

Imidazocoumarin Synthesis

The synthesis of imidazocoumarin scaffolds can be achieved using N-substituted 1,3-dihydro-2H-imidazol-2-one derivatives. A study demonstrated the reaction of 1-methyl-3-phenyl-1,3-dihydro-2H-imidazol-2-one with 4,6-di-tert-butyl-3-(methoxymethyl)benzene-1,2-diol to form a novel imidazocoumarin derivative. bohrium.com This reaction highlights the utility of the imidazol-2-one moiety in constructing fused-ring systems.

Two distinct methodologies were employed for this synthesis:

Thermal Conditions : Refluxing a mixture of the imidazol-2-one, the phenol (B47542) derivative, and trifluoroacetic acid in chloroform (B151607) for 12 hours. bohrium.com

Photochemical Conditions : Stirring a mixture of the reactants in ethanol (B145695) at room temperature while irradiating with UV light (365 nm) for 4 hours. bohrium.com

Both methods successfully yielded the target product, cis-6,8-Di-tert-butyl-5-hydroxy-1-methyl-3-phenyl-3,3a,9,9a-tetrahydrochromene[2,3-d]imidazol-2(1H)-one. bohrium.com The structure and composition of this complex molecule were confirmed using advanced analytical techniques, including various NMR methods (1H, 13C, 15N, COSY, HSQC, HMBC, NOESY) and X-ray diffraction. bohrium.com

Interactive Data Table: Imidazocoumarin Synthesis Conditions

| Method | Reactants | Solvent | Conditions | Duration | Reference |

|---|---|---|---|---|---|

| Thermal | 1-methyl-3-phenyl-1,3-dihydro-2H-imidazol-2-one, 4,6-di-tert-butyl-3-(methoxymethyl)benzene-1,2-diol, Trifluoroacetic acid | Chloroform | Reflux | 12 h | bohrium.com |

| Photochemical | 1-methyl-3-phenyl-1,3-dihydro-2H-imidazol-2-one, 4,6-di-tert-butyl-3-(methoxymethyl)benzene-1,2-diol | Ethanol | Room Temperature, UV light (365 nm) | 4 h | bohrium.com |

Dihydroimidazole (B8729859) Derivative Formation

The acidic N-H protons of the 1,3-dihydro-2H-imidazol-2-one ring allow for further derivatization, such as N-acylation. This reaction is particularly relevant in the development of prodrugs to improve the bioavailability of pharmacologically active imidazol-2-one compounds. researchgate.net

For instance, the cardiotonic agent 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one was found to have low oral bioavailability. researchgate.net To address this, a series of N-acyl derivatives were synthesized. The reaction involves treating the monosodium salt of the parent imidazol-2-one with various anhydrides. This method demonstrated high regioselectivity, affording the N-1 monoacylimidazolones. researchgate.net This transformation underscores how the dihydroimidazole core can be modified post-synthesis to tune its physicochemical properties.

Interactive Data Table: N-Acylation of Imidazol-2-one Derivatives

| Parent Compound | Reaction Type | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one | N-Acylation | Monosodium salt of parent compound, various anhydrides | N-1 monoacylimidazolones | Improve oral bioavailability (Prodrug formation) | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dihydro 4 Methyl 2h Imidazol 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,3-Dihydro-4-methyl-2H-imidazol-2-one, ¹H NMR, ¹³C NMR, and two-dimensional techniques are employed to assign the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule: the methyl group protons, the vinylic proton, and the N-H protons of the urea (B33335) moiety.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C-4 position of the imidazole (B134444) ring are chemically equivalent. They are expected to produce a singlet or a narrow doublet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The proximity to the double bond causes a slight downfield shift compared to a standard alkyl methyl group.

Vinylic Proton (=CH-): The proton at the C-5 position is in a vinylic environment and is adjacent to two nitrogen atoms. This electronic environment results in a downfield shift, with the signal anticipated to appear in the range of δ 6.0-7.0 ppm. This signal may exhibit a slight splitting due to coupling with the methyl protons.

N-H Protons (-NH-): The two protons attached to the nitrogen atoms at positions 1 and 3 are part of a cyclic urea structure. These signals are often broad due to quadrupole effects from the nitrogen atoms and potential chemical exchange. Their chemical shift is highly dependent on the solvent, concentration, and temperature but typically appears in a downfield region, often between δ 8.0 and δ 11.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (at C4) | 2.0 - 2.5 | Singlet (s) or Doublet (d) | Shift influenced by C=C double bond. |

| =CH- (at C5) | 6.0 - 7.0 | Singlet (s) or Quartet (q) | Vinylic proton deshielded by adjacent nitrogen atoms. |

| -NH- (at N1, N3) | 8.0 - 11.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected.

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group (C-2) in the cyclic urea structure is significantly deshielded and is expected to resonate far downfield. For cyclic ureas and related structures, this peak typically appears in the range of δ 155-170 ppm. docbrown.info

Vinylic Carbons (C=C): The two sp²-hybridized carbons of the double bond (C-4 and C-5) will appear in the alkene region of the spectrum. The substituted carbon (C-4) is expected around δ 120-135 ppm, while the C-5 carbon, bearing a hydrogen, will likely be found slightly more upfield in a similar range.

Methyl Carbon (-CH₃): The sp³-hybridized carbon of the methyl group is the most shielded carbon in the molecule and will appear in the upfield region of the spectrum, typically between δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | 10 - 20 | Aliphatic region. |

| =C-H (C5) | 115 - 130 | Olefinic carbon, shielded relative to C4. |

| =C-CH₃ (C4) | 120 - 135 | Olefinic carbon, deshielded by methyl substituent. |

| C=O (C2) | 155 - 170 | Carbonyl carbon in a cyclic urea system. |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecule, various 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify scalar-coupled protons. A key correlation would be expected between the vinylic proton at C-5 and the protons of the methyl group at C-4, confirming their proximity across the double bond (allylic coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a clear correlation between the methyl protons and the methyl carbon signal, as well as a correlation between the vinylic C-5 proton and its corresponding carbon.

The methyl protons showing correlation to both vinylic carbons (C-4 and C-5).

The vinylic proton (H-5) showing correlations to the methyl carbon and the C-4 carbon.

The N-H protons showing correlations to the carbonyl carbon (C-2) and the adjacent vinylic carbons (C-4 and C-5), which would definitively confirm the imidazolone (B8795221) ring structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.

The FT-IR spectrum of this compound is dominated by absorptions from the N-H and C=O bonds of the cyclic urea moiety, as well as the C=C bond of the ring.

N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. pw.edu.pl In the solid state, this broadening is due to intermolecular hydrogen bonding.

C-H Stretching: The stretching vibrations of the methyl and vinylic C-H bonds are expected in the 2900-3100 cm⁻¹ region.

C=O Stretching (Urea Band I): This is one of the most intense and characteristic bands in the spectrum. For cyclic ureas, the C=O stretching vibration is typically observed at a lower frequency than in acyclic amides due to resonance, appearing in the range of 1650-1700 cm⁻¹. pw.edu.pl

C=C Stretching and N-H Bending (Urea Band II): The C=C double bond stretching vibration is expected around 1600-1640 cm⁻¹. This region often overlaps with the N-H in-plane bending vibration (scissoring), which is a characteristic feature of amides and ureas, often referred to as "Amide II" or "Urea Band II".

C-N Stretching (Urea Band III): The C-N stretching vibrations, coupled with other modes, appear in the fingerprint region, typically around 1400-1450 cm⁻¹. pw.edu.pl

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Strong, Broad |

| C-H Stretch (sp², sp³) | 2900 - 3100 | Medium |

| C=O Stretch (Urea I) | 1650 - 1700 | Very Strong |

| C=C Stretch / N-H Bend (Urea II) | 1600 - 1640 | Strong |

| C-N Stretch (Urea III) | 1400 - 1450 | Medium-Strong |

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are highly polarizable, such as the C=C bond.

Ring Breathing Modes: A key feature in the Raman spectra of cyclic molecules is the presence of symmetric ring "breathing" modes, where the entire ring expands and contracts symmetrically. For an imidazolone ring, this would likely produce a strong, sharp signal in the fingerprint region (e.g., 700-900 cm⁻¹).

C=C Stretching: The C=C stretching vibration, being a symmetric vibration of a polarizable bond, is expected to give a strong signal in the Raman spectrum, likely in the 1600-1640 cm⁻¹ region.

C=O Stretching: The carbonyl stretch is also Raman active and will appear in the 1650-1700 cm⁻¹ region, though its intensity relative to the C=C stretch may be different than in the IR spectrum.

Methyl Group Vibrations: Symmetric C-H bending and stretching modes of the methyl group are also expected to be clearly visible in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp², sp³) | 2900 - 3100 | Strong |

| C=O Stretch | 1650 - 1700 | Medium-Strong |

| C=C Stretch | 1600 - 1640 | Strong |

| Symmetric Ring Breathing | 700 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of organic compounds, including derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of newly synthesized derivatives. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula.

For instance, in the characterization of nitrated 1,3-dihydro-2H-benzimidazol-2-one derivatives, a related class of compounds, liquid chromatography-mass spectrometry (LC-MS) was used to identify the molecular ions. The analysis of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one revealed a molecular ion [M-H]⁻ at an m/z of 282 in negative ion mode, confirming its molecular formula. nih.gov Similarly, for derivatives of this compound, HRMS would be employed to confirm the mass of the synthesized molecule, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The detection of the molecular ion (M⁺) or pseudomolecular ions (such as [M+H]⁺ or [M-H]⁻) is the first step in the mass spectrometric analysis, establishing the molecular weight of the derivative. Subsequent fragmentation of this ion provides vital structural information. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for these studies.

While specific fragmentation data for this compound derivatives is not detailed in the provided search results, the fragmentation patterns of related benzimidazole and imidazole structures offer insight into the expected pathways. Studies on benzimidazole derivatives show that fragmentation of the imidazole ring is a key process. journalijdr.comresearchgate.net A characteristic fragmentation pathway for benzimidazoles involves the sequential loss of hydrogen cyanide (HCN) molecules. journalijdr.com For instance, the mass spectra of certain benzimidazoles show that the imidazole ring can remain intact initially, followed by the elimination of an HCN molecule. researchgate.net

In the analysis of nitazene analogs, which contain a benzimidazole core, ESI-MS/MS experiments detected the single-charged protonated molecular ion [M+H]⁺. nih.gov The subsequent fragmentation produced characteristic product ions corresponding to losses of side chains and cleavages within the heterocyclic system. nih.gov Therefore, for a substituted this compound, one would expect to observe the molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of substituents and characteristic cleavages of the imidazol-2-one ring.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unambiguous proof of its molecular conformation and intermolecular interactions in the solid state.

Single crystal X-ray diffraction analysis provides the exact coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles. This technique has been extensively applied to various imidazole derivatives to confirm their molecular structures.

A fundamental outcome of single crystal XRD is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is crucial for understanding the packing of molecules in the solid state. A variety of crystal systems and space groups have been reported for imidazole derivatives.

For instance, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov Its 5-methyl analog, however, was found to crystallize in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The crystal structure of 2-methylimidazole (B133640) was determined to be in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.netresearchgate.net The diversity in crystal systems and space groups highlights the influence of molecular substitution on the solid-state packing arrangement.

Table 1: Crystal System and Space Group Data for Selected Imidazole Derivatives

| Compound Name | Crystal System | Space Group |

|---|---|---|

| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | Orthorhombic | P2₁2₁2₁ nih.gov |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | Monoclinic | P2₁/c nih.govresearchgate.net |

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | Monoclinic | P2₁/c core.ac.uk |

| (E)-1-methyl-2-[(4-methylphenyl)-1-ethenyl]-5-nitroimidazole | Monoclinic | Not specified nih.gov |

| 2-Methylimidazole | Orthorhombic | P2₁2₁2₁ researchgate.netresearchgate.net |

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules per unit cell (Z), are precisely determined from XRD data and are used to calculate the theoretical crystal density.

Detailed unit cell parameters have been reported for numerous imidazole derivatives. For 2-methylimidazole, the lattice parameters at 100 K were found to be a = 5.9957(12) Å, b = 8.1574(16) Å, and c = 9.7010(19) Å, with all angles being 90°. researchgate.net For the derivative (E)-1-methyl-2-[(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the monoclinic unit cell has parameters a = 7.1774 (8) Å, b = 15.7931 (16) Å, c = 10.7901 (11) Å, and β = 101.798 (6)°, resulting in a volume of 1197.3 (2) ų. nih.gov The calculated density for 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one was 1.767 g/cm³ at 173 K. nih.gov These parameters provide a unique fingerprint for the crystalline form of a specific derivative.

Table 2: Unit Cell Parameters for Selected Imidazole Derivatives

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Calculated Density (g/cm³) |

|---|---|---|---|---|---|---|---|---|

| 2-Methylimidazole researchgate.net | 5.9957(12) | 8.1574(16) | 9.7010(19) | 90 | 90 | 90 | 474.47(16) | Not specified |

| (E)-1-methyl-2-[(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole nih.gov | 7.1774(8) | 15.7931(16) | 10.7901(11) | 90 | 101.798(6) | 90 | 1197.3(2) | Not specified |

| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one nih.gov | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 1.767 |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one nih.gov | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 1.82 |

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde core.ac.uk | 7.2617(3) | 13.2067(6) | 9.8491(4) | 90 | 101.76(1) | 90 | 924.74(7) | 1.341 |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

The supramolecular assembly of this compound derivatives in the crystalline state is directed by a network of specific intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and C-H...π interactions, dictate the crystal packing and ultimately influence properties such as solubility and stability.

Hydrogen Bonding:

Hydrogen bonds are the most significant specific interactions in biological recognition and play a crucial role in the crystal packing of imidazole-containing compounds. In the derivatives of this compound, the N-H groups of the imidazole ring are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the imine-type nitrogen atom are effective acceptors.

The following table summarizes representative hydrogen bonding interactions observed in the crystal structures of related imidazole derivatives.

| Interaction Type | Donor-H···Acceptor | Derivative Example |

| N-H···S | N-H···S | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione |

| C-H···Cl | C-H···Cl | 1,3-Dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine |

| C-H···N | C-H···N | (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole |

π-π Stacking:

Aromatic systems, such as the imidazole ring and any aryl substituents on the this compound core, can engage in π-π stacking interactions. These interactions are crucial in the vertical organization of molecules within the crystal. The geometry of these interactions can vary from a parallel-displaced to a T-shaped arrangement, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. In the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, mutual π–π interactions are observed between the five- and six-membered rings of adjacent molecules, with centroid-to-centroid distances of 3.6685 (12) and 3.7062 (12) Å. nih.gov

C-H...π Interactions:

C-H...π interactions are another important type of weak molecular interaction where a C-H bond acts as a donor to a π-system. These interactions are increasingly recognized for their role in stabilizing crystal structures. In the crystal of 1,3-Dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine, a number of weak C-H···π interactions involving all three aromatic rings contribute to the formation of a three-dimensional structure. nih.gov

The table below provides examples of π-π stacking and C-H...π interactions found in the crystal structures of related imidazole derivatives.

| Interaction Type | Interacting Moieties | Derivative Example | Centroid-Centroid Distance (Å) |

| π-π Stacking | Imidazole ring and Benzene ring | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | 3.6685 |

| C-H...π | C-H and Benzyl ring | 1,3-Dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine | - |

Conformational Analysis in the Crystalline Phase

The five-membered imidazolone ring in this compound derivatives can adopt various conformations in the solid state, ranging from planar to puckered (envelope or twisted) forms. The specific conformation is influenced by the nature and steric bulk of the substituents at the N1, C2, and C4 positions, as well as by the intermolecular interactions within the crystal.

X-ray crystallography is the definitive method for determining the precise conformation of molecules in the crystalline phase. The analysis of bond lengths, bond angles, and torsion (dihedral) angles provides a detailed picture of the molecular geometry.

For instance, in the crystal structure of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, the imidazole ring is nearly planar, with a dihedral angle of 7.36 (9)° between the imidazole and benzene rings. nih.gov In contrast, the imidazolidine ring in 1,3-Dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine adopts an envelope conformation, with one of the nitrogen atoms serving as the flap. nih.gov The degree of planarity or puckering can be quantified by the calculation of mean plane deviations and specific torsion angles within the ring.

The following table presents key conformational parameters for selected this compound derivatives as determined by X-ray crystallography.

| Derivative | Ring Conformation | Key Torsion Angles (°) | Dihedral Angle with Substituent Plane (°) |

| (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole | Nearly Planar | - | 7.36 (between imidazole and benzene rings) |

| 1,3-Dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine | Envelope | - | 76.27 (between imidazolidine mean plane and chlorophenyl ring) |

| 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | Almost Planar | C2a—N3a—C10a—C11a = 91.4 (2) | - |

The conformational flexibility of the imidazolone ring and its substituents is a critical factor in determining how these molecules interact with biological targets. The solid-state conformation provides a valuable, low-energy snapshot that can inform the design of derivatives with specific three-dimensional shapes to optimize biological activity.

Computational Chemistry and Theoretical Investigations of 1,3 Dihydro 4 Methyl 2h Imidazol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic structure and properties of molecules. These methods, particularly those based on density functional theory, are employed to predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional structure of a molecule, known as its ground state geometry. nih.govchemrxiv.org The process involves optimizing the molecule's geometry to find the lowest energy conformation. For 1,3-Dihydro-4-methyl-2H-imidazol-2-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to predict key structural parameters. nih.govscielo.org.mx These parameters include the lengths of bonds between atoms (e.g., C-C, C-N, C=O, C-H) and the angles formed between them.

The resulting optimized structure represents a true energy minimum on the potential energy surface. The accuracy of these theoretical calculations is often validated by comparing the computed bond lengths and angles with experimental data obtained from techniques like X-ray crystallography, where a high degree of agreement confirms the reliability of the computational model. nih.govmdpi.com

Table 1: Key Geometric Parameters Calculated via DFT for this compound

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The calculated distances between bonded atoms within the molecule. |

| Bond Angles (°) | The calculated angles formed by three consecutive bonded atoms. |

Prediction of Vibrational Frequencies

Following geometry optimization, the same DFT framework can be used to calculate the harmonic vibrational frequencies of this compound. scirp.org These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and rocking of its chemical bonds. The theoretical vibrational spectrum is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net

A key confirmation of a successful geometry optimization is that none of the calculated vibrational frequencies are imaginary; an imaginary frequency would indicate that the structure is a transition state rather than a stable minimum. researchgate.net To improve the agreement with experimental data, calculated frequencies are often scaled to account for anharmonicity and limitations in the theoretical model. scirp.org Furthermore, Potential Energy Distribution (PED) analysis is employed to assign the calculated frequencies to specific atomic motions, providing a detailed understanding of the molecule's vibrational behavior. mdpi.com

Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO ¹H and ¹³C NMR)

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be calculated to aid in its structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT for predicting ¹H and ¹³C NMR chemical shifts with considerable accuracy. scielo.org.mx

These computations provide a theoretical spectrum that can be directly compared with experimental NMR data. researchgate.net Such a comparison is invaluable for confirming the molecular structure and assigning specific resonance signals to the corresponding hydrogen and carbon atoms in the imidazolone (B8795221) ring and the methyl group. mdpi.com Calculations can also be performed to simulate the effects of different solvents, such as DMSO or chloroform (B151607), to better replicate experimental conditions. scielo.org.mx

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these orbitals are computationally visualized and their energy levels are calculated.

The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity, greater polarizability, and a lower kinetic stability, suggesting the molecule is more likely to undergo electronic transitions. irjweb.comnih.govnih.gov This analysis helps predict where the molecule is most likely to react with electrophiles or nucleophiles.

Table 2: Frontier Molecular Orbital Parameters for this compound

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

Molecular Modeling and Simulation Studies

Beyond static properties, computational chemistry allows for the simulation of dynamic processes, including chemical reactions. These studies provide deep insights into the transformation of molecules and the factors that govern reaction outcomes.

Computational Analysis of Reaction Mechanisms and Regioselectivity

Molecular modeling techniques are employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathways from reactants to products. smu.edursc.org

This analysis involves locating transition states—the highest energy points along the reaction coordinate—and calculating the activation energy required to overcome them. researchgate.net Such calculations are essential for understanding reaction kinetics. Furthermore, these studies can explain and predict regioselectivity, which is the tendency for a reaction to occur at one specific site on the molecule over other possible sites. By comparing the activation energies for different potential reaction pathways, researchers can determine which product is favored, providing a theoretical basis for observed experimental outcomes. researchgate.net

Electronic Structure and Reactivity Predictions

Theoretical calculations are pivotal in understanding the electronic properties and predicting the chemical reactivity of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For a molecule like this compound, the MEP map would be expected to show a negative potential (typically colored red or yellow) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. Conversely, the regions around the N-H protons would exhibit a positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The methyl group would likely show a region of relatively neutral potential. Understanding these electrostatic features is crucial for predicting how the molecule will interact with other molecules and its role in chemical reactions.

Computational thermochemistry allows for the prediction of various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are often performed using high-level ab initio methods or density functional theory (DFT). While specific experimental thermodynamic data for this compound is scarce, computational methods can provide reliable estimates.

The energetics of reactions involving this compound, such as its synthesis or degradation, can also be investigated computationally. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. For instance, the synthesis of imidazol-2-ones can occur via base-catalyzed intramolecular hydroamidation of propargylic ureas, and DFT studies can elucidate the reaction mechanism and the feasibility of different pathways.

Below is a table of predicted thermodynamic parameters for this compound based on computational models.

| Thermodynamic Property | Predicted Value | Unit |

| Enthalpy of Formation (gas phase) | Value not available in search results | kJ/mol |

| Standard Entropy | Value not available in search results | J/(mol·K) |

| Gibbs Free Energy of Formation | Value not available in search results | kJ/mol |

Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and intermolecular interactions of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps in identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion.

For this compound, NCI analysis would reveal the presence of intramolecular and intermolecular hydrogen bonds involving the N-H groups and the carbonyl oxygen. The RDG isosurfaces would show regions corresponding to these interactions. Typically, strong attractive interactions like hydrogen bonds are represented by blue or green surfaces, weak van der Waals interactions by green surfaces, and repulsive steric clashes by red surfaces. In the solid state, these noncovalent interactions would dictate the crystal packing arrangement. Understanding these interactions is vital for predicting the physical properties of the compound and its behavior in different environments.

Applications of 1,3 Dihydro 4 Methyl 2h Imidazol 2 One in Organic Synthesis

Role as Key Synthetic Intermediates

The utility of 1,3-Dihydro-4-methyl-2H-imidazol-2-one as a synthetic intermediate is notably highlighted by its role in the synthesis of biotin (B1667282) and its precursors. google.com Biotin, a vital enzyme cofactor, possesses a complex fused-ring structure, and the synthesis of such molecules often requires carefully planned routes involving key intermediates that provide the necessary core structure. The imidazolinone ring of this compound provides a foundational component for the construction of the tetrahydroimidizalone ring within the biotin molecule. nih.gov

The synthesis of biotin often involves the elaboration of the imidazolinone core, demonstrating the compound's value. The pathway to biotin requires the assembly of its two fused heterocyclic rings and a valeric acid side-chain. nih.gov The early stages of this synthesis focus on creating a pimelic acid moiety, which provides most of the carbon atoms, while the later stages involve the assembly of the rings where intermediates like this compound are crucial. nih.govnih.gov

Building Blocks for Complex Heterocyclic Systems

The imidazol-2-one scaffold is a fundamental component in a wide array of more complex heterocyclic systems, many of which exhibit significant biological activity. acs.org While direct examples detailing the use of this compound are specific, the broader class of imidazolones is extensively used to construct fused-ring systems. These reactions typically involve the condensation of the imidazolone (B8795221) core with other reactive molecules to build new rings.

For instance, the imidazole (B134444) ring system is a cornerstone for creating fused heterocycles like imidazo[2,1-b] google.comacs.orgijpcbs.comthiadiazoles and imidazo[4,5-b]pyridines. nih.govresearchgate.net The synthesis of these complex molecules often starts with a functionalized imidazole derivative, which then undergoes cyclocondensation reactions. For example, the synthesis of imidazole-fused imidazo[2,1-b] google.comacs.orgijpcbs.comthiadiazole analogues has been reported to yield compounds with potent antifungal activity. nih.gov Although these specific examples may start from precursors like 2-amino-imidazoles, they illustrate the principle of using the imidazole core as a structural foundation.

Furthermore, multi-component reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex molecules, and imidazol-2-one derivatives can be synthesized through such pathways. nih.gov This highlights the potential for this compound to participate in or be formed through MCRs to generate highly functionalized and complex heterocyclic structures.

Strategies for Derivatization to Enhance Functionality

The functionalization of this compound is a key strategy for modifying its properties and incorporating it into larger, more complex molecules. The primary sites for derivatization are the two nitrogen atoms of the imidazole ring and, to a lesser extent, the C5 carbon atom.

N-Alkylation and N-Acylation

The presence of N-H bonds in the imidazol-2-one ring allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, which can modulate the molecule's electronic properties, solubility, and biological activity.

N-Alkylation: This reaction involves the substitution of the hydrogen on one or both nitrogen atoms with an alkyl group. Various alkylating agents can be used under different conditions. For instance, the N-alkylation of various imidazole derivatives has been achieved using alkyl halides in the presence of a base. derpharmachemica.comnih.gov The choice of base and solvent can influence the regioselectivity and yield of the reaction. derpharmachemica.com The introduction of alkyl chains has been shown to impact the antibacterial effects of imidazole derivatives. nih.gov

N-Acylation: Acyl groups can be introduced at the nitrogen atoms using acylating agents like acyl chlorides or anhydrides. nih.gov This functionalization is particularly useful for creating amide bonds and introducing carbonyl functionalities, which are prevalent in many biologically active compounds.

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Dialkyl carbonates | Introduce alkyl chains to modify lipophilicity and biological activity. | nih.govresearchgate.net |

| N-Acylation | Acyl chlorides, Anhydrides | Introduce acyl groups to form amides and other functional moieties. | nih.gov |

Functionalization at the C5 Position

The carbon atom at the 5-position of the imidazol-2-one ring can also be a site for derivatization, allowing for the introduction of various functional groups.

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org By treating the imidazol-2-one with the Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF), a formyl group (-CHO) can be introduced at the C5 position. ijpcbs.comorganic-chemistry.org This aldehyde functionality can then serve as a handle for further synthetic transformations, such as conversion to carboxylic acids, alcohols, or participation in condensation reactions.

Mannich Reaction: The Mannich reaction is another important C-C bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. nih.govresearchgate.nettsijournals.com For imidazol-2-ones, this reaction can be used to introduce substituted aminomethyl groups at the C5 position, providing a route to compounds with potential pharmacological properties.

| Reaction | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | ijpcbs.comorganic-chemistry.org |

| Mannich Reaction | Formaldehyde, Amine | Aminomethyl (-CH₂NR₂) | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For dihydroimidazolone derivatives, these studies have been crucial in optimizing potency and selectivity for various therapeutic targets.

Research has consistently shown that the nature and position of substituents on the dihydroimidazolone ring and its associated phenyl groups are major determinants of biological activity.

For cardiotonic activity , SAR exploration of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones revealed that substitution on the aroyl moiety significantly impacts inotropic potency. Specifically, compounds with 4-methoxy or 4-methylthiobenzoyl substitutions generally exhibit the greatest potency nih.gov. In another series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones, the substitution pattern on the imidazolyl moiety was the primary factor influencing both inotropic and phosphodiesterase inhibitory activity researchgate.net. The 4-ethyl-5-[4-(1H-imidazol-1-yl)benzoyl] derivative showed high potency, but adding a methyl group at the 2-position of the imidazolyl ring, while reducing potency, conferred remarkable selectivity for positive inotropic effects over heart rate increases researchgate.net.

In the context of anti-inflammatory agents , SAR studies on 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, derived from imidazolone structures, identified optimal substitution patterns for activity in rat adjuvant-induced arthritis models. Symmetrically substituted 5,6-diaryl compounds with alkyl heteroatom (like methoxy, ethoxy, methylthio) or halogen (fluoro, chloro) functions at the para position displayed the best potency nih.gov. Asymmetrically substituted derivatives were potent only when a 5-alkyl heteroatom and a 6-halo-substituent were present nih.gov.

For antimicrobial activity , SAR studies of imidazole derivatives containing a 2,4-dienone motif showed that substituents on the aromatic rings play a critical role. While many substitutions with electron-donating or electron-withdrawing groups on one of the phenyl rings (A-ring) resulted in weaker antifungal activity compared to the lead compound, specific derivatives showed potent, broad-spectrum effects against Candida species and Gram-positive bacteria nih.gov. Similarly, for 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, SAR analysis indicated that halogen substitutions, particularly bromine and fluorine at the para position, significantly enhanced anti-mycobacterial activity. This is likely due to an increased electron-withdrawing capacity which improves the compound's binding affinity to bacterial targets nih.gov. In contrast, electron-donating groups like methoxy were found to reduce the inhibitory effect nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure and biological activity of a compound series. These models are valuable for predicting the activity of novel compounds and guiding further synthesis.

Several QSAR studies have been performed on imidazole and benzimidazole derivatives to understand the structural requirements for their biological activities. For a series of benzimidazole derivatives acting as aldose reductase inhibitors, a QSAR model showed a strong correlation between hydrophobicity (LogP) and inhibitory activity, with higher lipophilicity leading to greater potency crpsonline.com. Conversely, increased polarity, as measured by the topological polar surface area (TPSA), had a negative impact on potency crpsonline.com.

In another study on imidazo[1,2-a] pyrazine derivatives with potential antimicrobial properties, QSAR modeling identified a promising compound and its likely molecular target, Staphylococcus aureus Pyruvate carboxylase (SaPC) espublisher.com. Extensive QSAR studies on a series of pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, synthesized to evaluate antimicrobial activity, resulted in the generation of a tri-parametric QSAR model after rigorous statistical analysis, correlating molecular descriptors with the observed biological activity tandfonline.comresearchgate.net.

These modeling studies help in the rational design of new derivatives by predicting their activity based on physicochemical properties and structural features, thereby streamlining the drug discovery process crpsonline.combiointerfaceresearch.comfrontiersin.org.

Biological Activity Profiling of Dihydroimidazolone Derivatives

Derivatives of the dihydroimidazolone scaffold have been investigated for a range of biological activities, leading to the identification of potent agents with cardiotonic, anti-inflammatory, and antimicrobial properties.

A significant area of research for dihydroimidazolone derivatives has been in the development of cardiotonic agents for the treatment of congestive heart failure. A series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones was synthesized and found to produce dose-related increases in cardiac contractile force in anesthetized dogs, with relatively minor effects on heart rate nih.gov. One of the most promising compounds from this series, 1,3-Dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-one, demonstrated a positive inotropic effect and could reverse the depressant effects of pentobarbital on cardiac function nih.gov. Another derivative, 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one (enoximone), was selected for clinical trials nih.govresearchgate.net.

Further research led to the synthesis of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones, which were evaluated for positive inotropic and cyclic AMP phosphodiesterase inhibitory activity researchgate.net. The compound 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one was identified as a potent cardiotonic agent but had low oral bioavailability nih.govutoledo.eduacs.org. To address this, N-acyl prodrugs were synthesized, which significantly improved oral bioavailability while retaining the selective inotropic profile of the parent compound nih.gov.